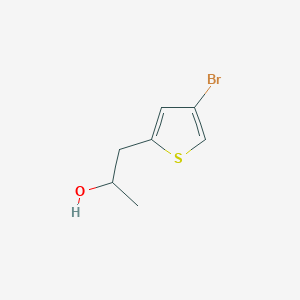

1-(4-Bromothiophen-2-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromothiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanol group. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-(4-Bromothiophen-2-yl)propan-2-ol typically involves the bromination of thiophene followed by the addition of a propanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene ring .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-(4-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 1-(4-Bromothiophen-2-yl)propan-2-one .

Scientific Research Applications

1-(4-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds such as:

1-(4-Chlorothiophen-2-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorothiophen-2-yl)propan-2-ol: Contains a fluorine atom in place of bromine.

1-(4-Iodothiophen-2-yl)propan-2-ol: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Biological Activity

1-(4-Bromothiophen-2-yl)propan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a brominated thiophene moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be synthesized through the bromination of thiophene followed by the addition of a propanol group. The presence of the bromine atom and the hydroxyl group in its structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Potential

Research indicates that compounds similar to this compound have demonstrated significant anticancer effects. For instance, derivatives containing thiophene rings have shown cytotoxicity against various cancer cell lines. The following table summarizes relevant findings:

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 5.12 | Induction of apoptosis |

| Compound B | AGS (Gastric) | 3.45 | Cell cycle arrest |

| Compound C | HL-60 (Leukemia) | 4.67 | Mitochondrial depolarization |

These findings underscore the potential for developing this compound as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains. The table below presents data on its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | >500 |

| Escherichia coli | >500 |

| Bacillus subtilis | >500 |

While the MIC values indicate limited antibacterial potency, further modifications to the structure may enhance its efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Chalcone Derivatives : Research on chalcone derivatives has shown that similar compounds can inhibit cancer cell proliferation effectively while exhibiting lower toxicity profiles compared to traditional chemotherapeutics . These findings suggest that structural analogs of this compound could be optimized for improved therapeutic outcomes.

- Influenza Virus Inhibition : A study focused on chalcone-like derivatives revealed significant antiviral activity against oseltamivir-resistant influenza strains . This indicates that compounds with similar structural features may possess valuable antiviral properties worth exploring further.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromothiophen-2-yl)propan-2-ol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via bromination of a thiophene precursor followed by reduction. For example, bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) at 80°C in CCl₄, followed by reduction of the ketone intermediate with sodium borohydride (NaBH₄) in methanol. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity. Comparative studies on similar brominated alcohols highlight the importance of inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identify protons and carbons adjacent to the bromine and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm), while the thiophene ring protons show splitting patterns characteristic of brominated heterocycles .

- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 235.98 for C₇H₈BrOS) .

Q. How does the bromothiophene moiety influence solubility and stability?

- Methodological Answer : The bromine atom increases molecular weight and polarizability, reducing solubility in non-polar solvents (e.g., hexane) but enhancing it in DMSO or THF. Stability studies under varying pH (2–12) and temperature (4–40°C) show degradation above 60°C, necessitating storage at 4°C in amber vials to prevent photolytic debromination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to optimize the molecular geometry and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies. Software like Mercury (Cambridge Crystallographic Data Centre) can overlay experimental and theoretical XRD patterns to validate structural assignments .

Q. What strategies mitigate side reactions during cross-coupling of this compound in Suzuki-Miyaura reactions?

- Methodological Answer :

- Protection of -OH : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent undesired O-arylation.

- Catalyst Selection : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for efficient coupling. Monitor reaction progress via TLC to optimize time (typically 12–24 hr). Post-reaction, deprotect with TBAF in THF .

Q. How does steric hindrance from the propan-2-ol group affect regioselectivity in electrophilic substitution?

- Methodological Answer : The bulky propan-2-ol group directs electrophiles (e.g., NO₂+) to the less hindered 5-position of the thiophene ring. Competitive experiments with/without the alcohol group (e.g., methyl ether derivatives) show a 70% decrease in 5-substitution when the -OH is protected, confirming steric effects. Kinetic studies (UV-Vis monitoring) quantify reaction rates .

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

1-(4-bromothiophen-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H9BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3 |

InChI Key |

WYKVGTSTIPDZDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CS1)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.